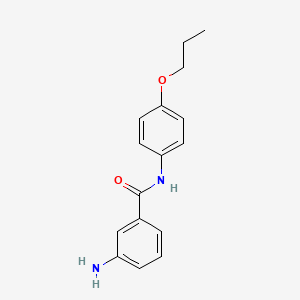
3-amino-N-(4-propoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-N-(4-propoxyphenyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are widely recognized for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various drug candidates. This compound features a benzamide core with an amino group at the 3-position and a propoxyphenyl group at the N-position, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(4-propoxyphenyl)benzamide can be achieved through several methods. One common approach involves the direct condensation of benzoic acids and amines in the presence of a catalyst. For instance, the reaction can be performed under ultrasonic irradiation using a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) as a catalyst . This method is advantageous due to its high efficiency, mild reaction conditions, and eco-friendly nature.
Another method involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride in a continuous flow microreactor system . This approach allows for precise control over reaction conditions, leading to high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow processes. These processes offer several benefits, including improved reaction efficiency, reduced reaction times, and enhanced safety. The use of microreactor systems enables the optimization of reaction parameters, ensuring consistent product quality and high yields.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(4-propoxyphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The benzamide core can undergo substitution reactions, where different functional groups replace the existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted benzamides, depending on the specific reagents and conditions used.
Scientific Research Applications
3-amino-N-(4-propoxyphenyl)benzamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as an intermediate in various chemical reactions.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound finds applications in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-amino-N-(4-propoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group and the benzamide core play a crucial role in binding to these targets, leading to the modulation of their activity. The propoxyphenyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(3-Amino-4-methylphenyl)benzamide: This compound has a similar structure but features a methyl group instead of a propoxy group.
N-(4-Propoxyphenyl)benzamide: This compound lacks the amino group at the 3-position.
3-Amino-2-methyl-N-(4-propoxyphenyl)benzamide: This compound has an additional methyl group at the 2-position.
Uniqueness
3-amino-N-(4-propoxyphenyl)benzamide is unique due to the presence of both the amino group and the propoxyphenyl group, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile intermediate for various synthetic applications and enhances its potential as a drug candidate.
Properties
Molecular Formula |
C16H18N2O2 |
|---|---|
Molecular Weight |
270.33 g/mol |
IUPAC Name |
3-amino-N-(4-propoxyphenyl)benzamide |
InChI |
InChI=1S/C16H18N2O2/c1-2-10-20-15-8-6-14(7-9-15)18-16(19)12-4-3-5-13(17)11-12/h3-9,11H,2,10,17H2,1H3,(H,18,19) |
InChI Key |
DYBZSNRUXIKRDR-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


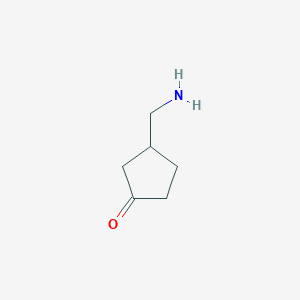
![2-Methoxy-6-azaspiro[3.5]nonane](/img/structure/B12989327.png)
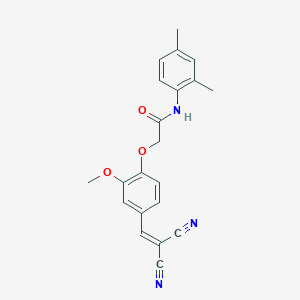
![7-Fluoro-5-azaspiro[2.5]octane](/img/structure/B12989342.png)
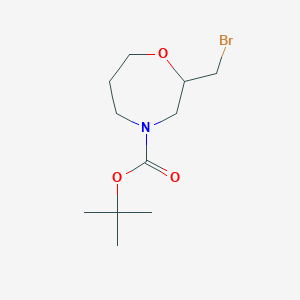
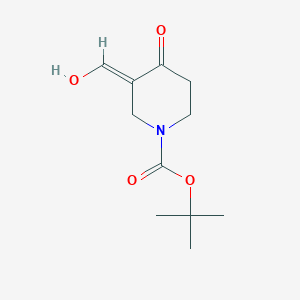
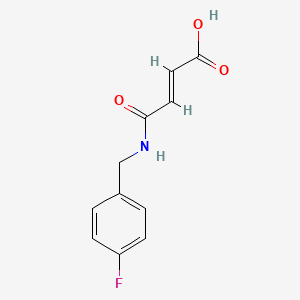
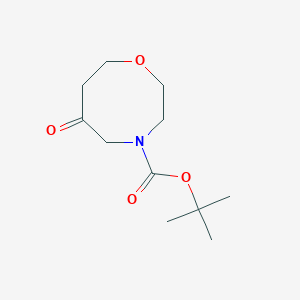
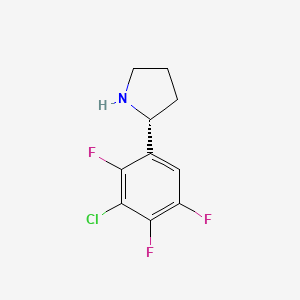
![6-Cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B12989398.png)
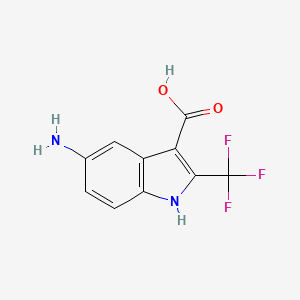
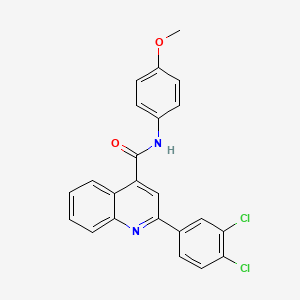
![4-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B12989433.png)
![(1,1-Difluorospiro[2.5]octan-5-yl)methanol](/img/structure/B12989439.png)
